2-(4-Chloropyridin-3-yl)acetonitrile
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Overview
Description
2-(4-Chloropyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol . It is a pyridine derivative, characterized by the presence of a nitrile group attached to the 3-position of a 4-chloropyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyridin-3-yl)acetonitrile typically involves the reaction of 4-chloropyridine with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the acetonitrile, followed by nucleophilic substitution on the 4-chloropyridine[2][2]. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction mixture is typically heated to reflux, and the product is purified through distillation or recrystallization[2][2].
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloropyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Scientific Research Applications
2-(4-Chloropyridin-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloropyridin-3-yl)acetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or ligand by interacting with specific enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridin-3-yl)acetonitrile
- 4-Acetyl-2-chloropyridine
- 2-Chloro-5-(cyanomethyl)pyridine
Uniqueness
2-(4-Chloropyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H5ClN2 |
---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
2-(4-chloropyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5ClN2/c8-7-2-4-10-5-6(7)1-3-9/h2,4-5H,1H2 |
InChI Key |
SOGLYBDYUHEEHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)CC#N |
Origin of Product |
United States |
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